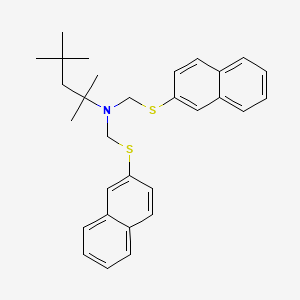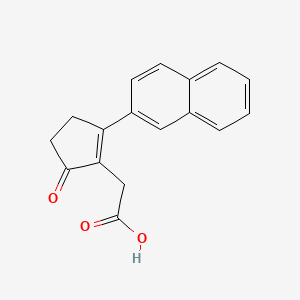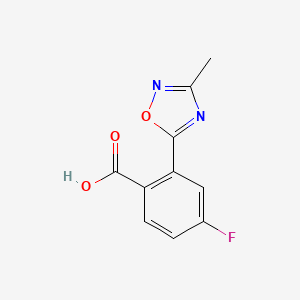![molecular formula C14H18Cl4O2S4 B13986428 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol CAS No. 19988-92-2](/img/structure/B13986428.png)
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol is a synthetic organic compound characterized by the presence of four 2-chloroethylsulfanyl groups attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol typically involves the reaction of 2,3,5,6-tetrakis(2-hydroxyethylthio)benzene with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction proceeds as follows:
- Dissolve 2,3,5,6-tetrakis(2-hydroxyethylthio)benzene in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrakis(2-hydroxyethylthio)benzene: Similar structure but with hydroxyl groups instead of chloroethyl groups.
2,3,5,6-Tetrakis(2-methoxyethylthio)benzene: Contains methoxyethyl groups instead of chloroethyl groups.
2,3,5,6-Tetrakis(2-ethoxyethylthio)benzene: Contains ethoxyethyl groups instead of chloroethyl groups.
Uniqueness
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol is unique due to the presence of chloroethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The chloroethyl groups make it particularly suitable for nucleophilic substitution reactions, which can be leveraged in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
19988-92-2 |
|---|---|
Molekularformel |
C14H18Cl4O2S4 |
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
2,3,5,6-tetrakis(2-chloroethylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C14H18Cl4O2S4/c15-1-5-21-11-9(19)13(23-7-3-17)14(24-8-4-18)10(20)12(11)22-6-2-16/h19-20H,1-8H2 |
InChI-Schlüssel |
WFQJIVWXUCGSLV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)SC1=C(C(=C(C(=C1SCCCl)O)SCCCl)SCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
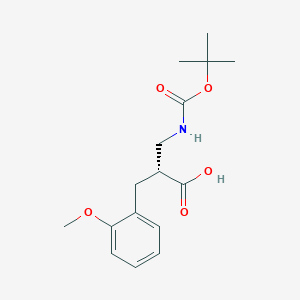


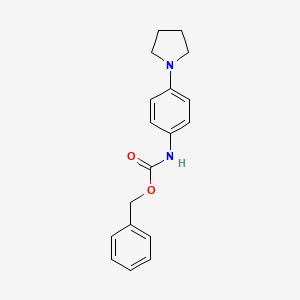
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)

